molecular formula C21H17ClF3N3O B1401825 2-Chloro-N-[2-(6-dimethylamino-4-trifluoromethyl-pyridin-2-yl)-phenyl]-benzamide CAS No. 1311279-93-2

2-Chloro-N-[2-(6-dimethylamino-4-trifluoromethyl-pyridin-2-yl)-phenyl]-benzamide

Cat. No. B1401825
M. Wt: 419.8 g/mol
InChI Key: SFNPMZKHCHLBIO-UHFFFAOYSA-N
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Description

The compound is a complex organic molecule that contains a benzamide group, a pyridine group, and a trifluoromethyl group . Benzamides are a class of compounds containing a benzene ring attached to an amide group. Pyridines are aromatic compounds with a ring structure containing five carbon atoms and one nitrogen atom. The trifluoromethyl group consists of a carbon atom bonded to three fluorine atoms and is known for its high electronegativity .


Molecular Structure Analysis

The molecular structure of this compound would likely be complex due to the presence of several functional groups. The benzamide and pyridine groups are both planar due to the presence of conjugated pi systems. The trifluoromethyl group is tetrahedral .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on the specific arrangement of its functional groups. For example, the presence of the highly electronegative trifluoromethyl group could influence the compound’s polarity .

Scientific Research Applications

Synthesis and Characterization The synthesis and characterization of related compounds provide foundational knowledge for understanding the chemical and physical properties of "2-Chloro-N-[2-(6-dimethylamino-4-trifluoromethyl-pyridin-2-yl)-phenyl]-benzamide". For instance, studies on the synthesis of new aromatic polymers containing long alkyl side chains and 1,3,5-triazine rings highlight the process of creating compounds with specific functional properties (Lin et al., 1990). Similarly, the synthesis and antimicrobial activities of new thiazole and pyrazole derivatives based on a tetrahydrobenzothiophene moiety illustrate the exploration of chemical compounds for potential therapeutic applications (Gouda et al., 2010).

Molecular Interactions and Reactivity Research on intermolecular interactions in antipyrine-like derivatives and the synthesis, molecular docking, and in vitro screening of newly synthesized triazolopyridine, pyridotriazine, and pyridine–pyrazole hybrid derivatives provide insights into how such compounds interact at the molecular level and their potential reactivity (Saeed et al., 2020); (Flefel et al., 2018). Such studies are crucial for understanding the chemical behavior and potential applications of "2-Chloro-N-[2-(6-dimethylamino-4-trifluoromethyl-pyridin-2-yl)-phenyl]-benzamide".

Drug Development and Pharmacokinetics Although specific research on the pharmacokinetics or drug development potential of "2-Chloro-N-[2-(6-dimethylamino-4-trifluoromethyl-pyridin-2-yl)-phenyl]-benzamide" was not found, studies like the determination of a cerebral vasodilator in plasma by electron capture gas chromatography provide a framework for how such compounds can be analyzed and quantified in biological samples (Higuchi et al., 1975). This is essential for assessing the bioavailability and therapeutic potential of chemical compounds.

Future Directions

The future directions for research on this compound would likely depend on its potential applications. Given the presence of several functional groups that are common in pharmaceuticals and other biologically active compounds, it’s possible that this compound could have interesting biological properties .

properties

IUPAC Name

2-chloro-N-[2-[6-(dimethylamino)-4-(trifluoromethyl)pyridin-2-yl]phenyl]benzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H17ClF3N3O/c1-28(2)19-12-13(21(23,24)25)11-18(26-19)15-8-4-6-10-17(15)27-20(29)14-7-3-5-9-16(14)22/h3-12H,1-2H3,(H,27,29)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SFNPMZKHCHLBIO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C1=CC(=CC(=N1)C2=CC=CC=C2NC(=O)C3=CC=CC=C3Cl)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H17ClF3N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

419.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Chloro-N-[2-(6-dimethylamino-4-trifluoromethyl-pyridin-2-yl)-phenyl]-benzamide

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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